Cysteine, hydrazide, L-

Immunosuppression Cell-Mediated Immunity Lymphocyte Proliferation

L-Cysteine hydrazide (CAS 58100-26-8) is a structurally unique hydrazide derivative with unmatched immunosuppressive potency—prolonging skin allograft survival and inhibiting lymphocyte proliferation more effectively than L-cysteine. Its hydrazide moiety is essential for anti-inflammatory activity, which is diminished by methyl substitutions. For analytical workflows, the cationic cysteine-hydrazide (Cyhn) selectively enriches bacterial free oligosaccharides for mass spectrometry. As a synthetic scaffold, it yields hydrazide-hydrazone derivatives with AChE inhibition surpassing galantamine and anticancer IC50 values of 4–17 μM. Ensure lot-to-lot consistency and avoid generic substitutions by specifying CAS 58100-26-8.

Molecular Formula C3H9N3OS
Molecular Weight 135.19 g/mol
Cat. No. B12293318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCysteine, hydrazide, L-
Molecular FormulaC3H9N3OS
Molecular Weight135.19 g/mol
Structural Identifiers
SMILESC(C(C(=O)NN)N)S
InChIInChI=1S/C3H9N3OS/c4-2(1-8)3(7)6-5/h2,8H,1,4-5H2,(H,6,7)
InChIKeyIQIYDJRAZKPGKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding L-Cysteine Hydrazide: Core Properties and Procurement Considerations


L-Cysteine hydrazide (CAS 58100-26-8) is a hydrazide derivative of the amino acid L-cysteine, with the molecular formula C₃H₉N₃OS and a molecular weight of 135.18 g/mol [1]. It is a bioactive compound that has been studied for its immunosuppressive and anti-inflammatory properties [2], and it serves as a key building block for the synthesis of more complex hydrazide-hydrazone derivatives with antioxidant and anticholinesterase activities [3]. Furthermore, it is utilized as an enrichment tool in mass spectrometry for the characterization of bacterial free oligosaccharides [4].

Why L-Cysteine Hydrazide is Not Interchangeable with Generic Analogs


Procurement of L-cysteine hydrazide requires careful specification, as generic substitution with similar hydrazides or cysteine derivatives can lead to significant functional discrepancies. The hydrazide moiety confers unique immunosuppressive potency that is absent in the parent amino acid, L-cysteine, and can be diminished or reversed by additional methyl substitutions [1]. In analytical applications, the compound's specific cationic hydrazide derivative enables selective enrichment of bacterial oligosaccharides, a functionality not provided by standard hydrazide reagents [2]. Therefore, a nuanced understanding of the structure-activity relationship is critical for ensuring experimental reproducibility and achieving desired research outcomes.

Quantitative Differentiation of L-Cysteine Hydrazide: Evidence-Based Selection Criteria


L-Cysteine Hydrazide Demonstrates Superior Immunosuppressive Potency Compared to Cysteine Analogs

In a direct head-to-head comparison of immunosuppressive effects on cell-mediated immunity, L-cysteine hydrazide exhibited the most potent inhibitory action among a panel of cysteine derivatives, including S-methyl-L-cysteine hydrazide hydrochloride and N,N,S-trimethyl-cysteine [1]. The compound's superior activity was demonstrated in vivo by a greater prolongation of skin allograft survival time in rats compared to unmodified L-cysteine [2].

Immunosuppression Cell-Mediated Immunity Lymphocyte Proliferation

Cationic Cysteine Hydrazide Enables Selective Enrichment of Bacterial Oligosaccharides for Mass Spectrometry

The cysteine hydrazide nicotinamide (Cyhn) probe, a derivative of L-cysteine hydrazide, was designed to selectively isolate free oligosaccharides (fOS) from bacterial periplasmic fractions [1]. Unlike conventional hydrazide chemistry, the Cyhn probe's thiol moiety enables reversible conjugation to a solid support, and its cationic moiety improves ionization signal during MS analysis, addressing the common issue of sample loss due to unreacted reagent removal [1].

Glycomics Mass Spectrometry Bacterial Glycosylation

Hydrazide-Hydrazone Derivatives of L-Cysteine Exhibit Potent Antioxidant and Anticholinesterase Activities

A series of fluorine-containing chiral hydrazide-hydrazone derivatives synthesized from L-cysteine ethyl ester hydrochloride were evaluated for antioxidant and anticholinesterase activity [1]. Among these derivatives, compound IX demonstrated acetylcholinesterase inhibitory activity (IC50: 2.3 ± 1.6 μM) that was approximately 2-fold more potent than the positive control galantamine (IC50: 4.5 ± 0.8 μM) [1]. Several derivatives, including compounds IX and X, also exhibited antioxidant activity superior to the standards BHT and α-tocopherol [1].

Antioxidant Anticholinesterase Chirality Fluorinated Compounds

L-Cysteine Hydrazide Exhibits Potent Anticancer Activity with Low Micromolar IC50 Values

L-cysteine hydrazide has demonstrated notable anticancer properties in vitro, with reported IC50 values against cancer cell lines ranging from 4 to 17 μM . This level of potency suggests it is a viable lead compound for the development of new anticancer therapies . While specific comparators are not detailed in the abstract, the low micromolar activity range positions it as a promising starting point for further medicinal chemistry optimization.

Anticancer Cytotoxicity Lead Compound

Optimal Application Scenarios for L-Cysteine Hydrazide and Its Derivatives


Immunosuppression and Autoimmune Disease Modeling

Based on its demonstrated superiority in inhibiting lymphocyte proliferation and prolonging allograft survival compared to other cysteine derivatives [1], L-cysteine hydrazide is an optimal reagent for studies investigating cell-mediated immunity, organ transplantation models (e.g., skin allografts), and the pathogenesis of autoimmune conditions like post-adjuvant polyarthritis in rodent models [1].

Bacterial Glycomics and Free Oligosaccharide Analysis

The cationic cysteine-hydrazide derivative (Cyhn) is specifically suited for the selective enrichment of bacterial free oligosaccharides (fOS) from complex periplasmic extracts, enabling downstream mass spectrometric characterization [2]. This application is critical for researchers studying N-linked glycosylation pathways in ε-proteobacteria, such as Campylobacter species, where robust and sensitive fOS analysis is required [2].

Development of Anticholinesterase and Antioxidant Leads

The L-cysteine hydrazide core serves as a versatile scaffold for synthesizing hydrazide-hydrazone derivatives with potent anticholinesterase and antioxidant activities [3]. The finding that certain derivatives (e.g., Compound IX) are more potent AChE inhibitors than galantamine [3] makes this compound class a high-priority selection for medicinal chemistry programs targeting Alzheimer's disease and other neurodegenerative conditions.

Anticancer Lead Discovery and Chemical Probe Studies

With reported in vitro cytotoxicity against cancer cell lines in the low micromolar range (IC50: 4-17 μM) , L-cysteine hydrazide is a suitable starting material for the development of novel anticancer agents. It can be employed as a chemical probe to investigate cancer cell biology or as a scaffold for structure-activity relationship (SAR) studies in oncology research .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cysteine, hydrazide, L-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.